alpha-Solanin

Übersicht

Beschreibung

Alpha-Solanin is a glycoalkaloid mainly present in potato tuber and Nightshade family plants . It is a mixture of alpha-chaconine and alpha-solanine, found in SOLANACEAE plants . It possesses anti-pyretic, anti-diabetic, anti-allergic, anti-inflammatory, and antibiotic activities .

Synthesis Analysis

A method has been developed for the quantification of the two major potato glycoalkaloids (GAs), α-solanine and α-chaconine, as well as for their aglycon form, solanidine, using liquid chromatography–mass spectrometry single quadrupole in single ion monitoring mode .

Molecular Structure Analysis

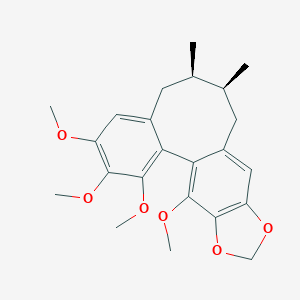

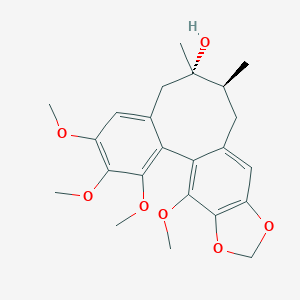

Alpha-Solanin has a molecular formula of C45H73NO15 and a molecular weight of 868.1 g/mol . The structure of alpha-Solanin is complex, with a large number of atoms, which makes conformer generation difficult .

Chemical Reactions Analysis

The degradation of α-chaconine and α-solanine was consistent with the results of the enzyme activity assays. The final product solanidine could be generated by adding RhaA or GluA alone .

Physical And Chemical Properties Analysis

Alpha-Solanin is a steroidal alkaloid present in several Solanum species including S. nigrum, S. Iycopersicum (tomato), and S. tuberosum (potato). The base crystallizes in slender needles and shrinks markedly at 235°C .

Wissenschaftliche Forschungsanwendungen

Alpha-Solanine: A Comprehensive Analysis of Scientific Research Applications: Alpha-Solanine, also known as alpha-Solanin, is a glycoalkaloid found in the nightshade family of plants. It has been the subject of various scientific studies due to its potential applications in medicine and agriculture. Below is a detailed analysis focusing on unique applications in scientific research:

Anti-Cancer Activity

Alpha-Solanine has shown promising anti-cancer properties. Studies have demonstrated its apoptotic effects on HepG2 liver cancer cells, causing cell cycle arrest and decreasing the synthesis of the anti-apoptotic protein Bcl-2 . It has also been noted for its potential use in the treatment and management of human cancers.

Treatment Mechanisms in Lung Cancer

Recent patents highlight alpha-Solanine’s anti-tumor effects in non-small cell lung cancer (NSCLC). Although the exact target and mechanism remain to be fully understood, it exhibits significant anti-cancer activity .

Colorectal Cancer Proliferation Inhibition

Research indicates that alpha-Solanine downregulates S100 calcium-binding protein P (S100P) expression in colorectal cancer cells, blocks the cell cycle at the G0/G1 phase, and inhibits cyclin D1 and CDK2 expression, thereby inhibiting cell proliferation .

Glioma Cell Apoptosis and Migration Inhibition

Alpha-Solanine has been associated with several signaling pathways, including the positive regulation of MAP kinase activity and PI3K-Akt. It inhibits proliferation and migration but promotes apoptosis of glioma cells .

Wirkmechanismus

Alpha-Solanine, also known as Alpha-Solanin, is a glycoalkaloid metabolite produced by plants in the Solanaceae family, such as potatoes, tomatoes, and eggplants . This compound has been studied for its various biological activities, including its anti-tumor properties .

Target of Action

Alpha-Solanine has been found to interact with several targets. A network pharmacology-based study identified 289 Alpha-Solanine targets, of which 78 were common with glioma-related targets . The hub genes among these targets include SRC, HRAS, HSP90AA1, IGF1, MAPK1, MAPK14, KDR, STAT1, JAK2, MAP2K1, and IGF1R .

Mode of Action

Alpha-Solanine interacts with its targets to exert its effects. For instance, it has been found to decrease the synthesis of histone deacetylase 1 (HDAC1), which regulates cell growth, while stimulating the synthesis of apoptosis-inducing proteins ASK1 (apoptosis signal-regulating kinase 1) and TBP-2 (tetrahymena piggyBac transposase 2) . This leads to decreased cell proliferation and increased rate of programmed cell death .

Biochemical Pathways

Alpha-Solanine is associated with several signaling pathways, including positive regulation of MAP kinase activity and PI3K-Akt . These pathways play crucial roles in cell proliferation, survival, and apoptosis. By interacting with these pathways, Alpha-Solanine can exert its anti-tumor effects .

Result of Action

The interaction of Alpha-Solanine with its targets and pathways results in various molecular and cellular effects. For instance, it has been found to inhibit cell proliferation, migration, and invasion, and promote cell apoptosis . These effects contribute to its anti-tumor activity .

Action Environment

The action of Alpha-Solanine can be influenced by various environmental factors. For instance, the concentration of Alpha-Solanine in plants can increase due to genetic and environmental factors, often caused by improper storage conditions after harvest . This can affect the amount of Alpha-Solanine ingested and thus its effects.

Safety and Hazards

Alpha-Solanin is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes . A small amount of α-solanine can cause common symptoms such as dizziness, nausea, abdominal pain, vomiting, and diarrhea. Excessive consumption of α-solanine can lead to convulsions, coma, and even death .

Zukünftige Richtungen

Alpha-Solanin has been explored for its anticancer activity and showed promising results . It can be proved as an effective and cheap source for cancer therapy. The aim of future research is to summarize the recent data on anticancer activity of α-solanine and discuss it as a potential lead for cancer therapy .

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H73NO15/c1-19-6-9-27-20(2)31-28(46(27)16-19)15-26-24-8-7-22-14-23(10-12-44(22,4)25(24)11-13-45(26,31)5)57-43-40(61-41-37(54)35(52)32(49)21(3)56-41)39(34(51)30(18-48)59-43)60-42-38(55)36(53)33(50)29(17-47)58-42/h7,19-21,23-43,47-55H,6,8-18H2,1-5H3/t19-,20+,21-,23-,24+,25-,26-,27+,28-,29+,30+,31-,32-,33+,34-,35+,36-,37+,38+,39-,40+,41-,42-,43+,44-,45-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVSETXHNHBTRK-UDJLNJFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H73NO15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9030707 | |

| Record name | alpha-Solanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9030707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

868.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless solid; [MSDSonline] | |

| Record name | Solanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7185 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

DECOMP ABOUT 212 °C; USUALLY AMORPHOUS & GUMMY BUT HAS BEEN CRYSTALLIZED; SOL IN WATER /SOLANINE HYDROCHLORIDE/, READILY SOL IN HOT ALC, PRACTICALLY INSOL IN WATER (25 MG/L @ PH 6.0), ETHER, CHLOROFORM | |

| Record name | SOLANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

alpha-Solanine | |

Color/Form |

SLENDER NEEDLES FROM 85% ALC | |

CAS RN |

20562-02-1, 51938-42-2 | |

| Record name | α-Solanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20562-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solanin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Solanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9030707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Solanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.875 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLANINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: Can α-Solanine cause mutations?

A: While not directly addressed in the provided papers, one study [] investigated the mutagenic potential of various saponins, including α-Solanine, using the Ames test with Salmonella Typhimurium strains. This test assesses a compound's ability to induce mutations in bacteria, potentially indicating carcinogenic risks. While the study's detailed findings on α-Solanine are not provided, it highlights the ongoing research into the compound's safety profile and potential long-term effects.

Q2: How does α-Solanine affect microorganisms?

A: Research on a related compound, α-Tomatine, sheds light on the antimicrobial activity of glycoalkaloids []. α-Tomatine, found in tomatoes, inhibits the growth of certain microorganisms. The study found that the enzyme Tomatinase from Clavibacter michiganensis can detoxify α-Tomatine but not α-Solanine, suggesting different mechanisms of action and target specificity within this class of compounds.

Q3: What factors can influence α-Solanine levels in potatoes?

A: A study on glycoalkaloid accumulation in potatoes after harvest [] identified several factors influencing α-Solanine levels. Mechanical stress during handling, exposure to light, and potato variety (Astarte and Kuras were specifically studied) were all found to impact α-Solanine concentrations. The research emphasizes the importance of careful handling, light protection, and peeling potatoes before consumption to minimize potential exposure.

Q4: Is there a way to isolate α-Solanine for further research?

A: The research on α-Tomatine [] offers a potential method for isolating α-Solanine. The study successfully produced a highly specific polyclonal antibody against the Tomatinase enzyme. Similar antibody development could be explored for α-Solanine, potentially enabling its isolation and purification for more detailed biochemical analysis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[10]-Shogaol](/img/structure/B192378.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)